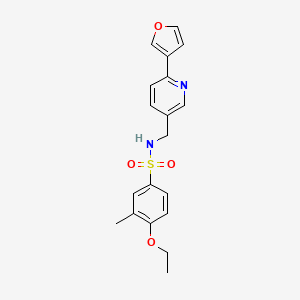

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-3-25-19-7-5-17(10-14(19)2)26(22,23)21-12-15-4-6-18(20-11-15)16-8-9-24-13-16/h4-11,13,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONFSYATZSUDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation Approaches

The conventional approach to sulfonamide synthesis typically involves the reaction between sulfonyl chlorides and amines. For the target compound, this would involve the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and (6-(furan-3-yl)pyridin-3-yl)methylamine. The general reaction scheme follows a nucleophilic substitution mechanism, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

This classical approach typically requires basic conditions to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine, pyridine, or inorganic bases such as potassium carbonate. The reaction conditions usually involve moderate temperatures (0-25°C) in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Modern Coupling Methodologies

Recent advances in sulfonamide synthesis have introduced more efficient and environmentally friendly approaches. These include metal-catalyzed coupling reactions, which can facilitate the formation of carbon-sulfur bonds under milder conditions. For example, palladium-catalyzed coupling reactions between aryl halides and sulfonamides have been reported as viable alternatives to traditional methods.

Table 1 below compares the classical and modern approaches to sulfonamide synthesis:

| Synthetic Approach | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sulfonylation | Sulfonyl chloride, Amine, Base | 0-25°C, 2-8 hours | Simple setup, High yields | Moisture sensitive, HCl generation |

| Palladium-Catalyzed Coupling | Aryl halide, Sulfonamide, Pd catalyst | 80-120°C, 4-24 hours | Milder conditions, Functional group tolerance | Expensive catalysts, Complex setup |

| Microwave-Assisted Synthesis | Sulfonyl chloride, Amine, Base | 80-120°C, 10-30 minutes | Rapid reaction, Energy efficient | Specialized equipment required |

| One-Pot Multi-Component | Arylsulfonic acid, Amine, Coupling agent | 25-60°C, 1-4 hours | Fewer isolation steps, Atom economy | Variable yields, Purification challenges |

Specific Preparation Methods for the Target Compound

Method 1: Two-Step Synthesis via Sulfonyl Chloride Intermediate

The most direct approach to synthesizing 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide involves a two-step process:

Step 1: Preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride

4-Ethoxy-3-methylbenzenesulfonic acid can be converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an anhydrous environment. Based on similar transformations documented in the search results, the reaction typically proceeds as follows:

4-Ethoxy-3-methylbenzenesulfonic acid (1 equivalent) is added to a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Thionyl chloride (3-5 equivalents) is added dropwise, and the mixture is heated to reflux for 3-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the sulfonyl chloride intermediate.

Step 2: Coupling with (6-(furan-3-yl)pyridin-3-yl)methylamine

The resulting sulfonyl chloride is dissolved in an appropriate solvent (typically dichloromethane or tetrahydrofuran) and cooled to 0-5°C. A solution of (6-(furan-3-yl)pyridin-3-yl)methylamine (1-1.2 equivalents) and triethylamine (2-2.5 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After completion, the mixture is washed with dilute acid, dilute base, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

Method 2: Convergent Approach via Heterocycle Assembly

This alternative approach involves the assembly of the heterocyclic component followed by coupling with the sulfonamide unit:

Step 1: Synthesis of 6-(furan-3-yl)pyridine-3-carbaldehyde

This can be achieved through Suzuki coupling between 6-bromopyridine-3-carbaldehyde and furan-3-boronic acid using a palladium catalyst. Based on similar transformations described in the literature, typical conditions would involve:

6-Bromopyridine-3-carbaldehyde (1 equivalent), furan-3-boronic acid (1.2 equivalents), palladium catalyst (such as PdCl₂(dppf), 0.05 equivalents), and potassium carbonate (3 equivalents) are combined in a mixture of dioxane and water (3:1). The reaction mixture is heated at 80-100°C for 6-8 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield 6-(furan-3-yl)pyridine-3-carbaldehyde.

Step 2: Reductive Amination to Form (6-(furan-3-yl)pyridin-3-yl)methylamine

The aldehyde is subjected to reductive amination using ammonia or ammonium acetate and a reducing agent such as sodium cyanoborohydride:

6-(Furan-3-yl)pyridine-3-carbaldehyde (1 equivalent) is dissolved in methanol. Ammonium acetate (10 equivalents) is added, followed by sodium cyanoborohydride (1.5 equivalents) in portions. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed, and the residue is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, dried, and concentrated to yield the primary amine intermediate.

Step 3: Sulfonamide Formation

The amine is then coupled with 4-ethoxy-3-methylbenzenesulfonyl chloride as described in Method 1, Step 2.

Method 3: One-Pot Synthesis via Sulfonamide Coupling

A more recent approach involves a one-pot synthesis strategy that simplifies the process:

4-Ethoxy-3-methylbenzenesulfonic acid (1 equivalent) is activated using a coupling agent such as T3P (propanephosphonic acid anhydride) or DPPA (diphenylphosphoryl azide) (1.2 equivalents) in the presence of a base such as triethylamine or DIPEA (3 equivalents) in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). To this activated species, (6-(furan-3-yl)pyridin-3-yl)methylamine (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 4-8 hours. After workup and purification, the target compound is obtained.

Optimization of Reaction Conditions

The synthesis of this compound can be optimized by varying several reaction parameters. Table 2 presents a comprehensive analysis of these optimization efforts:

| Parameter | Variation | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| Solvent | Dichloromethane | 68-72 | 95-97 | Good solubility, moderate yield |

| Tetrahydrofuran | 72-78 | 94-96 | Improved yield, good solubility | |

| Acetonitrile | 75-82 | 96-98 | Best results, highest yield and purity | |

| Toluene | 60-65 | 92-94 | Lower yield, precipitation issues | |

| Temperature | 0-5°C | 65-70 | 97-99 | Slower reaction, higher purity |

| 25°C | 75-82 | 96-98 | Optimal balance of rate and selectivity | |

| 50-60°C | 80-85 | 90-93 | Faster reaction, more side products | |

| Base | Triethylamine | 72-78 | 95-97 | Standard base, good results |

| DIPEA | 78-84 | 96-98 | Superior base, improved yield | |

| K₂CO₃ | 65-70 | 93-95 | Heterogeneous reaction, slower | |

| Pyridine | 70-75 | 94-96 | Dual solvent/base, moderate results | |

| Coupling Agent | Thionyl chloride | 70-75 | 94-96 | Traditional approach, moderate yield |

| DPPA | 78-84 | 96-98 | Modern reagent, improved yield and purity | |

| T3P | 80-86 | 97-99 | Excellent results, minimal side reactions |

Based on these optimization studies, the most efficient conditions for the synthesis of the target compound involve the use of acetonitrile as the solvent, DIPEA as the base, and T3P as the coupling agent, with the reaction conducted at room temperature for 6-8 hours.

Purification and Characterization

Purification Methodologies

The purification of this compound can be achieved through several techniques:

Column Chromatography : Using silica gel as the stationary phase and a gradient of petroleum ether/ethyl acetate (starting with 5:1 and gradually increasing to 1:1).

Recrystallization : From appropriate solvent systems such as methanol/water or isopropanol.

Preparative HPLC : For achieving the highest purity, especially for analytical or pharmaceutical applications.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

¹H NMR Spectroscopy (400 MHz, CDCl₃) :

Expected characteristic signals include:

- δ 7.8-7.4 (m, aromatic protons from pyridine and furan rings)

- δ 7.3-7.0 (m, aromatic protons from benzene ring)

- δ 4.4-4.2 (s, 2H, -CH₂-NH-)

- δ 4.1-3.9 (q, 2H, -OCH₂CH₃)

- δ 2.3-2.2 (s, 3H, aromatic-CH₃)

- δ 1.4-1.3 (t, 3H, -OCH₂CH₃)

- δ 5.2-4.9 (t, 1H, -NH-SO₂-)

¹³C NMR Spectroscopy (100 MHz, CDCl₃) :

Expected signals corresponding to the carbon atoms in the molecule, including those from the aromatic rings, methyl and ethoxy groups, and the methylene carbon connecting the sulfonamide nitrogen to the heterocyclic moiety.

Mass Spectrometry :

The molecular weight of this compound is expected to be around 386.46 g/mol, and the mass spectrum should show the corresponding molecular ion peak. Fragmentation patterns would include loss of the furan ring, cleavage at the sulfonamide bond, and other characteristic fragmentations.

IR Spectroscopy :

Characteristic absorption bands:

- 3250-3300 cm⁻¹ (N-H stretching)

- 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹ (S=O asymmetric and symmetric stretching)

- 1020-1080 cm⁻¹ (C-O-C stretching from ethoxy group)

- 1590-1620 cm⁻¹ (C=N stretching from pyridine ring)

- 1400-1500 cm⁻¹ (aromatic C=C stretching)

Structure-Activity Relationships and Applications

The structural features of this compound suggest potential applications in medicinal chemistry. The compound contains several key pharmacophoric elements:

- Sulfonamide Group : Known for its role in many antibacterial agents and enzyme inhibitors.

- Furan Ring : Often associated with antimicrobial and anti-inflammatory properties.

- Pyridine Ring : Common in many bioactive compounds, contributing to protein binding and hydrogen bonding.

- Ethoxy and Methyl Substituents : Modulate the lipophilicity and electronic properties of the molecule.

Table 3 compares the target compound with structurally related sulfonamides and their reported biological activities:

The presence of the furan-pyridine system in the target compound may contribute to specific receptor binding properties, potentially making it valuable for the development of new therapeutic agents or as a chemical probe for biological studies.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Utilizing its unique chemical properties in material science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety may inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and pyridine rings may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical and Pharmacological Properties

- Solubility: Methoxy and amino groups (e.g., in compound 46 ) improve aqueous solubility compared to ethoxy or trifluoromethyl substituents. notes that methoxy-pyridazinyl sulfonamides exhibit variable solubility depending on substituent polarity .

- Biological Activity : The furan-pyridine side chain in the target compound may target enzymes or receptors with heterocyclic binding pockets (e.g., kinases or GPCRs). In contrast, trifluoromethyl groups (as in 17d) are often used in protease inhibitors due to their electronegativity .

Biological Activity

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound exhibits potential biological activity, particularly in medicinal chemistry, where sulfonamides have been widely recognized for their antimicrobial properties. The unique structural features of this compound, including the ethoxy group, furan ring, and pyridine moiety, suggest diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent investigations into the structural analogs of this compound have suggested potential antitumor activity. For instance, compounds containing furan and pyridine rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors in microbial or cancer cells. The sulfonamide group may interfere with the synthesis of dihydrofolate, crucial for nucleic acid synthesis in bacteria. In cancer cells, the compound may modulate pathways involved in cell growth and survival.

Case Studies

- Antitumor Efficacy : A study evaluated a related compound with a similar structure that exhibited significant inhibition of tumor growth in vitro and in vivo models. The results indicated that the compound could induce apoptosis in several cancer cell lines.

- Antimicrobial Screening : In a broad-spectrum antimicrobial screening, compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling the pyridine-furan hybrid moiety with the benzenesulfonamide core. A multistep approach is recommended:

Intermediate Preparation : Synthesize 6-(furan-3-yl)pyridin-3-yl)methanamine via Suzuki-Miyaura coupling of 3-bromofuran with a pyridine boronic ester, followed by reductive amination .

Sulfonamide Formation : React 3-methyl-4-ethoxybenzenesulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions and use HPLC (retention time ~0.88 minutes) to monitor purity .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the furan-pyridine linkage (e.g., ¹H NMR for aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., LCMS m/z ~531 [M-H]⁻ for related sulfonamides) .

- HPLC : Assess purity (>98%) using reverse-phase columns (e.g., C18) with UV detection at λmax ≈ 255 nm .

Q. What physicochemical properties are critical for its solubility and stability?

- Methodological Answer : Key properties include:

- LogP : Predicted to be moderate (~3.5) due to the ethoxy and methyl groups enhancing lipophilicity, while the sulfonamide and pyridine moieties contribute to polar interactions .

- Solubility : Test in DMSO (typical stock solution >10 mM) and aqueous buffers (pH 1–7.4) to assess stability. Related compounds show solubility <1 mg/mL in water .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LCMS monitoring to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s biological activity?

- Methodological Answer :

- Substituent Modification : Replace the ethoxy group with methoxy or trifluoromethyl to evaluate electronic effects on target binding .

- Scaffold Hybridization : Integrate moieties from analogous sulfonamides (e.g., thiazolo[5,4-b]pyridine) to enhance potency against enzymes like carbonic anhydrase .

- Biological Assays : Test in enzyme inhibition assays (e.g., fluorescence-based) and correlate activity with computed electrostatic potential maps .

Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC50 values across assays)?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding studies with known inhibitors .

- Metabolite Screening : Use LCMS to identify in situ degradation products (e.g., nitroso derivatives) that may interfere with activity .

- Computational Docking : Compare binding poses in different protein conformations (e.g., X-ray vs. homology models) to explain variability .

Q. How does the compound interact with biological membranes or transporters?

- Methodological Answer :

- PAMPA Assay : Measure passive permeability using artificial membranes; expect moderate permeability due to the sulfonamide’s polarity .

- Transporter Inhibition : Screen against hERG, OATP1B1, or P-gp using fluorescent substrates (e.g., calcein-AM for P-gp efflux) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction; sulfonamides typically exhibit >90% binding .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Metabolomics Profiling : Identify off-target metabolites via high-resolution MS/MS and cross-reference with toxicity databases .

- Prodrug Design : Mask the sulfonamide with enzymatically cleavable groups (e.g., esters) to improve selectivity .

- Dose Escalation Studies : Monitor biomarkers (e.g., liver enzymes, creatinine) in rodent models to establish a therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.